2-(azidomethyl)-5-fluoropyridine
Description
Properties
CAS No. |
2228685-98-9 |
|---|---|
Molecular Formula |
C6H5FN4 |
Molecular Weight |
152.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chlorination Followed by Azide Displacement
A common approach involves introducing a leaving group (e.g., chloride) at the methyl position of pyridine, followed by nucleophilic displacement with sodium azide. In a method analogous to the synthesis of 2-methoxy-4-chloro-5-fluoropyrimidine, phosphorus oxychloride (POCl₃) serves as a chlorinating agent. For 5-fluoropyridine derivatives, chlorination at the methyl position requires careful temperature control (105–110°C) and stoichiometric triethylamine as an acid scavenger. Subsequent displacement with sodium azide in polar aprotic solvents like dimethylformamide (DMF) at 85–90°C yields the azidomethyl product. This method achieves moderate yields (60–75%) but faces challenges in avoiding over-chlorination.
Hydrazinolysis and Azide Functionalization
Hydrazine-Mediated Substitution
Hydrazinolysis, typically used to replace chloro groups with hydrazine, can be repurposed for azide introduction. For example, 2-methoxy-4-chloro-5-fluoropyrimidine reacts with hydrazine hydrate at room temperature to form hydrazino derivatives. By substituting hydrazine with sodium azide under similar conditions (20–25°C, 12–24 hours), the azidomethyl group is introduced. This method benefits from mild conditions but requires rigorous exclusion of moisture to prevent hydrolysis.
Optimization of Reaction Parameters
Key parameters influencing azide substitution include:
-
Solvent selection : Toluene or dichloroethane minimizes side reactions.
-
Molar ratios : A 2:1 excess of sodium azide ensures complete displacement.
-
Catalysts : Copper(I) iodide enhances reaction rates in dichloroethane systems.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click Chemistry for Azide Incorporation
The CuAAC reaction, widely used in radiopharmaceutical synthesis, offers a modular route to azidomethyl groups. For instance, 2-[¹⁸F]fluoro-3-(pent-4-yn-1-yloxy)pyridine ([¹⁸F]FPyKYNE) reacts with azide-functionalized intermediates via CuAAC to form triazole linkages. Adapting this method, propargyl ether derivatives of 5-fluoropyridine could undergo azide coupling. Tris[(1-hydroxypropyl-1H-1,2,3-triazol-4-yl)methyl]amine (THPTA) stabilizes Cu(I), improving yields to 10% in 2 hours.
Challenges in Regioselectivity
CuAAC requires precise control over alkyne and azide positioning. For 2-(azidomethyl)-5-fluoropyridine, the fluorine atom’s electron-withdrawing effect may direct alkyne activation to the ortho position, necessitating protective groups or directing auxiliaries.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Azide Group Stability
Azidomethyl groups are thermally sensitive, with decomposition observed above 80°C. In polar solvents, hydrolysis to amines competes, necessitating anhydrous conditions.
Fluorine Directing Effects
The 5-fluoro group’s meta-directing nature influences substitution patterns. Computational studies suggest fluorine increases electron density at the 2-position, favoring azidomethyl installation via electrophilic pathways.
Industrial Scalability and Cost Considerations
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-5-fluoropyridine can undergo various chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH_4) or triphenylphosphine (PPh_3) in the presence of water.
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions, leading to various functionalized derivatives.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition reaction.
Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom under basic conditions.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from the reduction of the azide group.
Functionalized Pyridines: Obtained through nucleophilic substitution of the fluorine atom.
Scientific Research Applications
2-(Azidomethyl)-5-fluoropyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of functional materials, including polymers and coatings, due to the reactivity of the azide group.
Mechanism of Action
The mechanism of action of 2-(azidomethyl)-5-fluoropyridine largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azide group reacts with alkynes to form triazoles, which can interact with various biological targets. The fluorine atom can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Table 1: Structural and Key Data of Comparable Pyridine Derivatives
Electronic and Steric Effects
- Fluorine Substituents : The 5-fluoro group in all compared compounds reduces basicity of the pyridine nitrogen and increases resistance to oxidative degradation.
- Azide vs. Bromine : The azidomethyl group introduces steric bulk and high reactivity toward cycloadditions, whereas bromine facilitates straightforward functionalization.
Q & A
Q. What are the common synthetic routes for preparing 2-(azidomethyl)-5-fluoropyridine, and what factors influence the choice of starting materials?
- Methodological Answer : A key route involves substituting halogenated precursors (e.g., bromomethyl derivatives) with sodium azide. For example, 2-(bromomethyl)-5-fluoropyridine (CAS 954225-35-5) can undergo nucleophilic substitution in polar aprotic solvents like DMF at controlled temperatures (40–60°C) to introduce the azide group . The choice of precursor depends on halogen reactivity (Br > Cl) and compatibility with fluoropyridine stability. Solvent selection must balance reaction kinetics and azide safety (e.g., avoiding explosive side reactions).
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : 1H/13C NMR identifies the azidomethyl (–CH2N3) group via characteristic shifts (~3.8–4.2 ppm for CH2; azide protons are typically silent). FT-IR confirms the azide stretch (~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C6H5FN4: calc. 168.0445). For crystalline samples, X-ray diffraction (as in ’s fluoropyridine analogs) resolves bond angles and confirms regiochemistry . Purity is assessed via HPLC with UV detection (λ = 260–280 nm for pyridine absorption).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Azides are thermally sensitive; storage at ≤4°C in amber vials minimizes decomposition. Reactions should avoid open flames or sudden temperature changes. Use Schlenk lines for air-sensitive steps. Personal protective equipment (PPE) includes nitrile gloves and face shields. Toxicity data from analogs (e.g., ) suggest proper fume hood use and waste neutralization with ceric nitrate to degrade residual azides .
Advanced Research Questions
Q. What are the key considerations in designing click chemistry reactions using this compound as a precursor for bioconjugation?
- Methodological Answer : The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Optimize Cu(I) sources (e.g., TBTA ligands) to minimize side reactions with the fluoropyridine ring. Solvent polarity (e.g., t-BuOH/H2O mixtures) enhances reaction rates. Monitor pH (7–8) to prevent fluorine hydrolysis. Post-reaction, purify conjugates via size-exclusion chromatography to remove copper residues. Applications in drug discovery (e.g., ’s pyridine-based probes) require verifying bioorthogonality in cellular assays .
Q. How does the electronic environment of the azidomethyl group in this compound influence its reactivity in transition metal-catalyzed cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine at C5 polarizes the pyridine ring, activating the azidomethyl group for Suzuki-Miyaura couplings . Use Pd(PPh3)4 or XPhos catalysts to couple with aryl boronic acids. DFT calculations (as in ’s fluoropyridine analogs) predict regioselectivity at C2/C6 positions. Monitor for azide reduction to amines under catalytic conditions; inert atmospheres (N2/Ar) mitigate this .
Q. What strategies can mitigate the thermal instability of azidomethyl groups during high-temperature reactions involving this compound?
- Methodological Answer : Low-boiling solvents (e.g., THF, Et2O) allow reflux below 80°C. For high-T steps (e.g., cyclizations), flow chemistry minimizes residence time. Protecting groups (e.g., silyl ethers on pyridine N) stabilize the ring during heating. Post-reaction, azide integrity is confirmed via IR and TLC (Rf shifts upon decomposition). ’s bromomethyl analogs highlight alternative precursors for late-stage azide introduction .
Q. How can computational methods predict the bioactivity of this compound derivatives in drug discovery?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., kinases in ’s analogs). QSAR studies correlate substituent effects (e.g., fluorine’s electronegativity) with antimicrobial IC50 values. ADMET prediction (SwissADME) assesses metabolic stability, prioritizing derivatives with low CYP450 inhibition. Experimental validation via enzyme assays (e.g., fluorometric kinase screens) confirms computational hits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
